

An In-depth Technical Guide to N4-Acetylsulfamerazine (CAS No. 127-73-1)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N4-Acetylsulfamerazine	
Cat. No.:	B027477	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetylsulfamerazine, with the CAS number 127-73-1, is the primary metabolite of the sulfonamide antibiotic sulfamerazine. As a member of the sulfa drug class, its biological activity is intrinsically linked to the disruption of folic acid synthesis in prokaryotes. This document provides a comprehensive technical overview of **N4-Acetylsulfamerazine**, encompassing its physicochemical properties, synthesis, mechanism of action, analytical methodologies, and toxicological profile. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

Physicochemical Properties

N4-Acetylsulfamerazine is a derivative of sulfamerazine, characterized by the acetylation of the aniline amine group. This modification significantly influences its pharmacokinetic properties.



Property	Value	Source
CAS Number	127-73-1	[1]
Molecular Formula	C13H14N4O3S	[1]
Molecular Weight	306.34 g/mol	[1]
IUPAC Name	N-[4-[(4-methylpyrimidin-2- yl)sulfamoyl]phenyl]acetamide	[1]
Melting Point	A melting point of 243 K (-30.15 °C) is noted in a crystallographic study, which is likely the temperature of data collection.[2] For the closely related N4-acetylsulfamethazine, the melting point is reported as 249-251 °C.[3]	
Solubility	>46 μg/mL at pH 7.4	[1]
рКа	Data not available.	

Synthesis

N4-Acetylsulfamerazine is primarily formed in vivo through the metabolism of sulfamerazine. However, it can be chemically synthesized for use as an analytical standard or for research purposes. A general and representative method for the N-acetylation of a sulfonamide is detailed below, based on established protocols for similar compounds.

Representative Experimental Protocol: N-Acetylation of Sulfamerazine

This protocol describes the acetylation of the N4-amino group of sulfamerazine using acetic anhydride.

Materials:



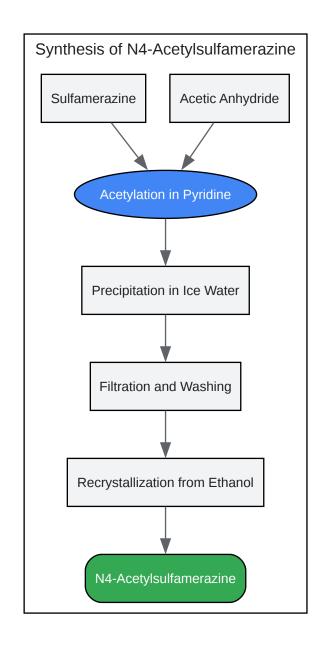
- Sulfamerazine
- Acetic anhydride
- Pyridine (as solvent and catalyst)
- Ice-cold water
- Ethanol (for recrystallization)
- Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, beaker, Buchner funnel

Procedure:

- In a round-bottom flask, dissolve sulfamerazine in a suitable volume of pyridine.
- Cool the solution in an ice bath and slowly add a molar excess of acetic anhydride dropwise with continuous stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude N4-Acetylsulfamerazine.
- Collect the precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure N4-Acetylsulfamerazine.
- · Dry the purified crystals under vacuum.

Synthesis Workflow





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A representative workflow for the synthesis of **N4-Acetylsulfamerazine**.

Mechanism of Action

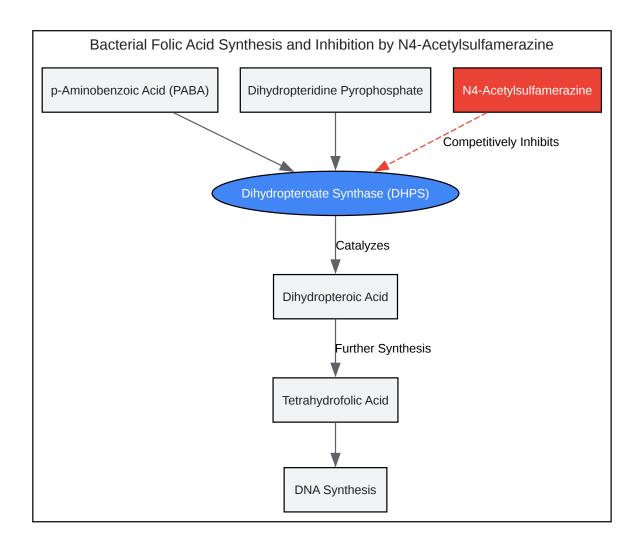
As a sulfonamide, **N4-Acetylsulfamerazine** is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and repair in bacteria.

Folic Acid Synthesis Pathway and Inhibition



N4-Acetylsulfamerazine, are structurally similar to PABA and act as competitive inhibitors of DHPS. By binding to the active site of the enzyme, they prevent the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroic acid, a precursor to folic acid. Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Signaling Pathway Diagram



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Inhibition of the bacterial folic acid synthesis pathway by **N4-Acetylsulfamerazine**.



Analytical Methods

The quantification of **N4-Acetylsulfamerazine** in biological and environmental matrices is crucial for pharmacokinetic studies and residue monitoring. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Representative Experimental Protocol: HPLC Analysis

The following protocol is adapted from a method for the analysis of the closely related N4-acetylsulfamethazine in tissue samples and can be optimized for **N4-Acetylsulfamerazine**.

Instrumentation:

- HPLC system with a UV or photodiode array (PDA) detector
- C18 reversed-phase column

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphate buffer (e.g., sodium phosphate, pH adjusted)
- N4-Acetylsulfamerazine standard

Sample Preparation (from a biological matrix):

- Homogenize the tissue sample.
- Extract **N4-Acetylsulfamerazine** from the homogenate using a suitable organic solvent (e.g., a mixture of methanol and a weak acid).
- Centrifuge the mixture to separate the solid and liquid phases.
- Clean up the supernatant using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.



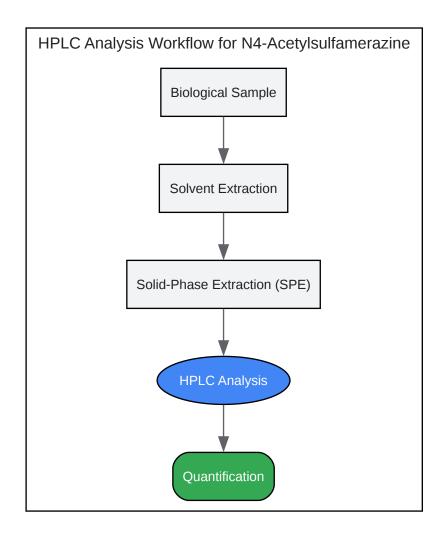
- Elute the analyte from the SPE cartridge and evaporate the solvent.
- Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Conditions:

- Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient or controlled (e.g., 30 °C)
- Detection Wavelength: Determined by the UV absorbance maximum of N4-Acetylsulfamerazine.
- Injection Volume: 20 μL

Analytical Workflow





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A typical workflow for the analysis of **N4-Acetylsulfamerazine** using HPLC.

Toxicology and Safety

The toxicological profile of **N4-Acetylsulfamerazine** is important for assessing its safety as a metabolite of a therapeutic agent.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **N4-Acetylsulfamerazine** is classified as follows[1]:



Hazard Statement	Classification
H302	Harmful if swallowed (Acute toxicity, oral, Category 4)
H315	Causes skin irritation (Skin corrosion/irritation, Category 2)
H319	Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)
H335	May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)

Acute Toxicity

Route	Species	Value	Source
Oral LD50	Data not available.		

Safety Precautions: When handling **N4-Acetylsulfamerazine**, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

N4-Acetylsulfamerazine is a key metabolite of sulfamerazine, playing a significant role in its pharmacokinetic and toxicological profile. This technical guide provides essential data and methodologies for researchers and professionals working with this compound. The provided information on its physicochemical properties, synthesis, mechanism of action, analytical detection, and safety considerations serves as a valuable resource for further investigation and development in the fields of pharmacology, toxicology, and analytical chemistry. Further research is warranted to fill existing data gaps, particularly concerning its pKa and acute toxicity values.



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- To cite this document: BenchChem. [An In-depth Technical Guide to N4-Acetylsulfamerazine (CAS No. 127-73-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027477#n4-acetylsulfamerazine-cas-number-127-73-1]

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